N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the 3-chloro-2-methylphenyl group and the oxan-4-yl group can be done through nucleophilic substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxan-4-yl and carboxamide groups. These structural features can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-13(18)3-2-4-14(11)21-17(22)16-9-15(19-10-20-16)12-5-7-23-8-6-12/h2-4,9-10,12H,5-8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHMCOVBYZHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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